![molecular formula C13H23NO4 B3026545 1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate CAS No. 1009376-75-3](/img/structure/B3026545.png)
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate
Overview
Description
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.318 g/mol . This compound belongs to the class of aliphatic cyclic structures and is characterized by its piperidine ring, which is substituted with tert-butyl and methyl groups .
Preparation Methods
The synthesis of 1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate involves several steps. The key synthetic route includes the formation of the piperidine ring followed by the introduction of tert-butyl and methyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate has several notable applications in scientific research:
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its ability to modulate enzyme activity and receptor binding. Research indicates that it may interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The specific binding affinity is influenced by its stereochemistry and functional groups .
Organic Synthesis
As a versatile building block in organic synthesis, this compound can serve as an intermediate in the preparation of more complex molecules. Its reactive ester functionalities allow it to participate in various chemical reactions, making it useful in the development of new synthetic pathways .
Biochemical Studies
The compound's interactions with biological systems make it valuable for studying enzyme kinetics and metabolic pathways. It can be utilized to investigate the effects of structural modifications on biological activity, aiding in the design of novel therapeutic agents .
Case Study 1: Enzyme Modulation
A study explored the compound's role as an enzyme inhibitor in metabolic pathways related to neurotransmitter regulation. The results demonstrated that modifications in the piperidine structure significantly altered enzyme affinity, highlighting the importance of stereochemistry in drug design.
Case Study 2: Synthetic Pathway Development
Researchers utilized this compound as a key intermediate in synthesizing a series of bioactive compounds. The study illustrated how varying substituents on the piperidine ring could lead to derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
- 1-tert-butyl 3-methyl (3R,6R)-6-methylpiperazine-1,3-dicarboxylate
- 1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate is a chemical compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This compound features a piperidine ring with two carboxylate groups, tert-butyl, and methyl substituents. Its molecular formula is with a molecular weight of approximately 257.33 g/mol.
Therapeutic Potential
Research indicates that this compound may exhibit several biological activities , including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with various microbial strains, potentially showing effectiveness against certain Gram-positive bacteria. For example, it has been noted to have activity against Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) reported at 15.6 µg/mL and 62.5 µg/mL respectively .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using the HaCaT cell line, revealing half-maximal inhibitory concentrations (IC50) that indicate its potential safety profile in non-cancerous cells. The selectivity index (SI), calculated as the ratio between IC50 values for noncancerous epithelial cells and MIC values against M. tuberculosis, suggests that the compound may be nontoxic at effective antimicrobial concentrations .
- Structure-Activity Relationship : Studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperidine ring can significantly affect biological activity. For instance, derivatives with higher basicity at specific positions have shown enhanced antituberculous activity .
While detailed mechanisms remain under investigation, it is hypothesized that the unique structural features of this compound may facilitate interactions with biomolecules involved in cellular processes. The presence of both carboxylic acid functionalities may enhance its ability to participate in biochemical pathways relevant to therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Structural Features |
---|---|
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | Hydroxyl group at a different position |
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Lacks one carboxylate group |
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | Contains an oxo group instead of a hydroxyl group |
This table highlights how variations in functional groups can influence the biological activity and therapeutic potential of piperidine derivatives.
Case Study: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial properties of piperidine derivatives, compounds similar to this compound were synthesized and tested against various bacterial strains. The results indicated that certain modifications could lead to improved efficacy against M. tuberculosis, showcasing the importance of structure in determining biological activity .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and detailed mechanistic studies will be crucial for understanding its potential therapeutic applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXORRYMWSTTC-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135945 | |
Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009376-75-3 | |
Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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